molecular formula C5H9N3O4 B1672430 Guanidinosuccinic acid CAS No. 6133-30-8

Guanidinosuccinic acid

Cat. No. B1672430
CAS RN: 6133-30-8
M. Wt: 175.14 g/mol
InChI Key: VVHOUVWJCQOYGG-REOHCLBHSA-N
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Description

Guanidinosuccinic acid is a nitrogenous metabolite . It is an aspartic acid derivative comprising L-aspartic acid carrying an N-amidino substituent . It is present in the mammalian brain .


Synthesis Analysis

Guanidinosuccinic acid (GSA) is a guanidine derivative. Its synthesis has been investigated in isolated rat hepatocytes . GSA synthesis increased as urea concentration rose. Ornithine and arginine, which stimulated urea synthesis, inhibited GSA synthesis . An enzyme purified from Pseudomonas chlororaphis catalyzes the hydrolysis of N-amidino-L-aspartic acid (guanidinosuccinic acid) to L-aspartic acid and urea .


Molecular Structure Analysis

The molecular formula of Guanidinosuccinic acid is C5H9N3O4 . It has an average mass of 175.143 Da and a monoisotopic mass of 175.059311 Da .


Chemical Reactions Analysis

Guanidinosuccinic acid is formed in the liver from transamidination of arginine to aspartic acid . When 1 mmol/l ASA was reacted with the hydroxyl radical-generating system for 5 min at pH 7.4, 9 mumol/l GSA was formed .


Physical And Chemical Properties Analysis

Guanidinosuccinic acid has a molecular weight in the range of 300,000 and is activated by Co++ in a temperature-dependent reaction .

Scientific Research Applications

Neurological Impact

Guanidinosuccinic acid has been studied for its effects on the central nervous system, particularly its potential to inhibit neurotransmitter responses and contribute to neurological symptoms in uremic patients. It is found in increased concentrations in the cerebrospinal fluid and brain tissue of patients with uremia and is known to inhibit postsynaptic responses to gamma-aminobutyric acid (GABA) and glycine in mouse neurons. This inhibition might contribute to the pathogenesis of complex neurological symptoms encountered in uremia (de Deyn & MacDonald, 1990).

Metabolic Pathways and Biosynthesis

The metabolic pathway for the synthesis of Guanidinosuccinic acid has been traced to the liver, where it is formed from the transamidination of arginine to aspartic acid. This process has been elucidated through studies involving labeled compounds and isolated perfused rat liver, indicating a significant role for Guanidinosuccinic acid in metabolic processes (Perez, Rey, & Schiff, 1976).

Role in Uremia and Renal Failure

Guanidinosuccinic acid is implicated in the pathology of uremia, where it is considered a uremic toxin due to its increased excretion rates in conditions leading to renal failure. Its accumulation in the body is linked to dietary protein intake and the metabolism of arginine. The compound's dynamics in the body suggest potential pathways for detoxification and treatment strategies for uremia (Cohen, 1970).

Epileptogenic Potential

Research also points to the epileptogenic and neurotoxic potential of Guanidinosuccinic acid, particularly through intrahippocampal injections in rats, which led to partial and generalized clonic seizures. This has implications for understanding the biochemical pathways that contribute to seizure activity in conditions of elevated Guanidinosuccinic acid levels, such as renal failure and uremia (Pan et al., 1996).

Molecular Mechanisms and Oxidative Stress

Guanidinosuccinic acid is part of a broader category of guanidino compounds that have been shown to generate reactive oxygen species, suggesting a role in oxidative stress-related damage in clinical disorders like epilepsy and renal failure. This underscores the potential pathological effects of elevated levels of Guanidinosuccinic acid and similar compounds in disease states (Mori et al., 1996).

properties

IUPAC Name

(2S)-2-(diaminomethylideneamino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOUVWJCQOYGG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanidinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanidinosuccinic acid

CAS RN

6133-30-8
Record name Guanidinosuccinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6133-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003157
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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